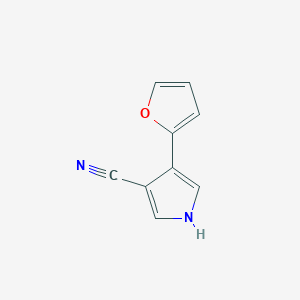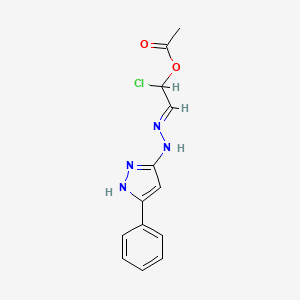
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran is a complex organic compound that features a benzofuran ring fused with a phenanthrene moiety via a vinyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of phenanthrene with a halogenated benzofuran under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives with reduced vinyl groups.
Substitution: Brominated or nitrated derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, lacking the phenanthrene moiety.
Phenanthrene: A polycyclic aromatic hydrocarbon without the benzofuran ring.
Stilbene: Contains a vinyl linkage between two phenyl groups but lacks the benzofuran and phenanthrene rings.
Uniqueness
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran is unique due to its combination of a benzofuran ring and a phenanthrene moiety connected via a vinyl linkage
Propriétés
Formule moléculaire |
C30H20O |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-[4-[(E)-2-phenanthren-9-ylethenyl]phenyl]-1-benzofuran |
InChI |
InChI=1S/C30H20O/c1-3-9-26-23(7-1)19-24(27-10-4-5-11-28(26)27)18-15-21-13-16-22(17-14-21)30-20-25-8-2-6-12-29(25)31-30/h1-20H/b18-15+ |
Clé InChI |
WNOUIVXHQHLDMH-OBGWFSINSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)/C=C/C4=CC=C(C=C4)C5=CC6=CC=CC=C6O5 |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CC=C(C=C4)C5=CC6=CC=CC=C6O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



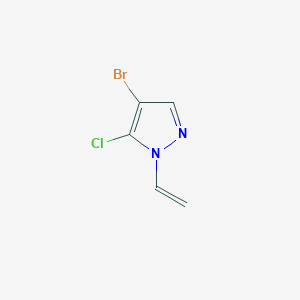
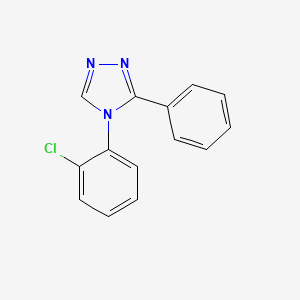

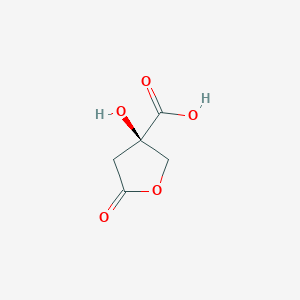
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
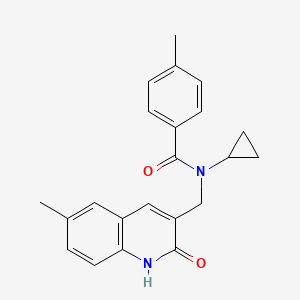

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)
![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)

